6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one
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Overview
Description
6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an ethyl group at the 6th position, a 4-methoxyphenyl group attached to an ethylamino chain at the 2nd position, and a pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions to form 6-ethyl-2,4-dihydroxypyrimidine.
Introduction of the Amino Group: The 2,4-dihydroxypyrimidine is then reacted with 4-methoxyphenethylamine in the presence of a dehydrating agent such as phosphorus oxychloride to introduce the amino group at the 2nd position.
Methoxylation: The final step involves the methoxylation of the phenyl ring using methanol and a suitable catalyst like sulfuric acid to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the pyrimidinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrimidinone oxides.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-2-[2-(4-hydroxyphenyl)ethylamino]-1H-pyrimidin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
6-ethyl-2-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidin-4-one: Similar structure but with a chloro group instead of a methoxy group.
6-ethyl-2-[2-(4-nitrophenyl)ethylamino]-1H-pyrimidin-4-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-12-10-14(19)18-15(17-12)16-9-8-11-4-6-13(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGAGJAXTOYTMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)NCCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)NCCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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